molecular formula C18H14F3NO5 B2705825 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2H-1,3-benzodioxole-5-carboxylate CAS No. 1794938-97-8

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2H-1,3-benzodioxole-5-carboxylate

Cat. No.: B2705825
CAS No.: 1794938-97-8
M. Wt: 381.307
InChI Key: GZOZTMUDEIRPGI-UHFFFAOYSA-N
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Description

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2H-1,3-benzodioxole-5-carboxylate is a complex organic compound that features a benzodioxole ring, a trifluoromethyl group, and an aminoethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2H-1,3-benzodioxole-5-carboxylate typically involves multiple steps. One common approach starts with the preparation of the benzodioxole ring, followed by the introduction of the trifluoromethyl group and the aminoethyl ester. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2H-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2H-1,3-benzodioxole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2H-1,3-benzodioxole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the benzodioxole ring may facilitate interactions with specific biological pathways. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl 1,3-benzodioxole-5-carboxylate
  • [(2-oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)(phenyl)amino]acetic acid

Uniqueness

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2H-1,3-benzodioxole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzodioxole ring provides a rigid and planar structure that can interact with various molecular targets.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO5/c19-18(20,21)13-4-2-1-3-12(13)8-22-16(23)9-25-17(24)11-5-6-14-15(7-11)27-10-26-14/h1-7H,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOZTMUDEIRPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OCC(=O)NCC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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